molecular formula C12H14BrN3O3S B10930404 N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide

Cat. No.: B10930404
M. Wt: 360.23 g/mol
InChI Key: ZZTTWGBPBPHDEU-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenoxy group attached to a pyrazole ring, which is further linked to an ethanesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.

    Pyrazole Ring Formation: The bromophenoxy intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with ethanesulfonyl chloride under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxidized or reduced forms of the pyrazole ring, and condensation products with carbonyl compounds.

Scientific Research Applications

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The sulfonamide group can act as a hydrogen bond donor or acceptor, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C12H14BrN3O3S

Molecular Weight

360.23 g/mol

IUPAC Name

N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]ethanesulfonamide

InChI

InChI=1S/C12H14BrN3O3S/c1-2-20(17,18)15-11-7-14-16(8-11)9-19-12-5-3-10(13)4-6-12/h3-8,15H,2,9H2,1H3

InChI Key

ZZTTWGBPBPHDEU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CN(N=C1)COC2=CC=C(C=C2)Br

Origin of Product

United States

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